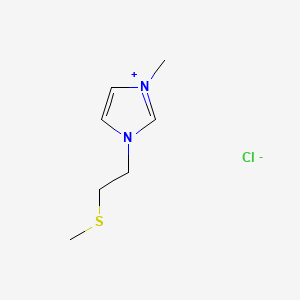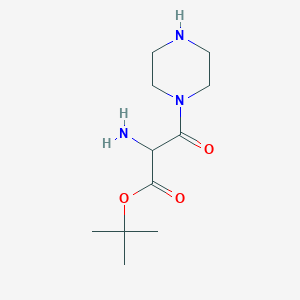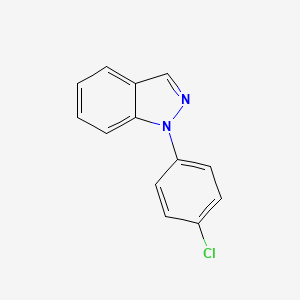
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride is an ionic liquid with a unique structure that includes an imidazolium cation and a chloride anion. Ionic liquids are salts that are liquid at or near room temperature and have gained significant attention due to their unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds .
Métodos De Preparación
The synthesis of 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride typically involves the quaternization of 1-methylimidazole with 2-chloroethyl methyl sulfide. The reaction is carried out under reflux conditions in an appropriate solvent such as methanol or ethanol. The product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloride anion can be replaced by other anions through metathesis reactions using anion exchange resins or other suitable reagents.
Common reagents and conditions used in these reactions include mild to moderate temperatures and the presence of catalysts or specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or catalyst in various organic synthesis reactions due to its unique solubility and stability properties.
Biology: Investigated for its potential use in biocatalysis and enzyme stabilization.
Medicine: Explored for its potential as a drug delivery agent due to its ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in the preparation of nanomaterials and as an electrolyte in electrochemical applications.
Mecanismo De Acción
The mechanism by which 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride exerts its effects is primarily related to its ionic nature and the interactions between its cation and anion with other molecules. The imidazolium cation can engage in hydrogen bonding and π-π interactions, while the chloride anion can participate in nucleophilic substitution reactions. These interactions facilitate various chemical processes and enhance the solubility and stability of other compounds .
Comparación Con Compuestos Similares
Similar compounds to 1-Methyl-3-(2-(methylthio)ethyl)-1H-imidazol-3-ium chloride include other imidazolium-based ionic liquids such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Allyl-3-methylimidazolium chloride
Compared to these similar compounds, this compound is unique due to the presence of the methylthioethyl group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C7H13ClN2S |
|---|---|
Peso molecular |
192.71 g/mol |
Nombre IUPAC |
1-methyl-3-(2-methylsulfanylethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C7H13N2S.ClH/c1-8-3-4-9(7-8)5-6-10-2;/h3-4,7H,5-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HBCQJHXAHJGEKZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CN(C=C1)CCSC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)




![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B14114964.png)



